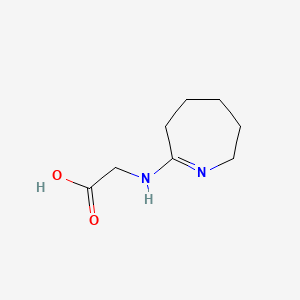

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

Übersicht

Beschreibung

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine is a chemical compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol . It is also known by its CAS number 5249-21-8 . This compound is characterized by the presence of an azepine ring, which is a seven-membered nitrogen-containing heterocycle, and a glycine moiety, which is an amino acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine typically involves the reaction of 3,4,5,6-tetrahydro-2H-azepine with glycine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The azepine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine has been studied for its potential therapeutic applications. Its structure suggests that it may interact with various neurotransmitter systems, particularly those involving glutamate and glycine receptors.

Neuropharmacological Effects

- Glycine Receptor Modulation:

- Neuroprotective Properties:

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique azepine structure allows for the development of more complex molecules through various chemical reactions.

Synthetic Pathways

- Formation of Derivatives:

- Peptide Synthesis:

Case Study 1: Neuropharmacological Research

A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on glycine receptors in vitro. The results indicated that the compound acted as a partial agonist, enhancing glycinergic transmission without causing significant side effects commonly associated with full agonists .

Case Study 2: Synthetic Applications

In a synthetic chemistry study featured in Organic Letters, researchers demonstrated the utility of this compound as a precursor for synthesizing novel azepine derivatives. These derivatives showed promising activity against specific cancer cell lines .

Wirkmechanismus

The mechanism of action of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine involves its interaction with specific molecular targets and pathways. The azepine ring and glycine moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine include:

- N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)-beta-alanine

- 3-(4,5,6,7-Tetrahydro-3H-azepin-2-ylamino)propionic acid

Uniqueness

This compound is unique due to its specific structural features, such as the combination of an azepine ring and a glycine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biologische Aktivität

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine is a chemical compound with the molecular formula and a molecular weight of 170.21 g/mol. It is recognized for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural similarity to amino acids and its ability to interact with various biological targets. The azepine ring and glycine moiety may influence neurotransmitter systems, particularly those involving glutamate receptors. This compound has shown promise as a modulator of NMDA (N-methyl-D-aspartate) receptors, which are critical for synaptic plasticity and memory function.

Research Findings

Recent studies have highlighted several key aspects of the biological activity of this compound:

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating glutamate signaling pathways. It has been suggested that it could help mitigate excitotoxicity associated with neurodegenerative diseases .

- Potential Antidepressant Activity : Some studies have explored the antidepressant-like effects of compounds structurally related to glycine derivatives. Given its structural features, this compound might share similar effects .

- Inhibition of Pathogenic Microorganisms : Preliminary investigations suggest that this compound may possess antimicrobial properties against certain fungal species . However, further research is required to quantify these effects and understand the underlying mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)-beta-alanine | C9H16N2O2 | Modulation of NMDA receptors |

| 3-(4,5,6,7-Tetrahydro-3H-azepin-2-ylamino)propionic acid | C10H18N2O2 | Neurotransmitter modulation |

This compound is unique due to its specific structural attributes that confer distinct biological properties compared to other compounds in its class.

Neuroprotective Studies

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced neuronal cell death in vitro when exposed to glutamate-induced toxicity. The results indicated a protective effect mediated through NMDA receptor modulation.

Antimicrobial Activity Assessment

In vitro tests conducted on various fungal strains revealed that this compound exhibited varying degrees of inhibitory effects on growth and sporulation. These findings suggest potential applications in antifungal therapies .

Eigenschaften

IUPAC Name |

2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c11-8(12)6-10-7-4-2-1-3-5-9-7/h1-6H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKQYXZXRHAHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NCC1)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009184 | |

| Record name | N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90152-88-8 | |

| Record name | Glycine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090152888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.